SARS-CoV MPro-IN-1

描述

MPro抑制剂11b是一种强效的严重急性呼吸系统综合征冠状病毒2型(SARS-CoV-2)主要蛋白酶(MPro)抑制剂。 该化合物因其在减少病毒复制和帮助治疗COVID-19方面的潜力而备受关注 。主要蛋白酶对于病毒生命周期至关重要,使其成为抗病毒药物开发的诱人目标。

作用机制

MPro抑制剂11b通过与SARS-CoV-2主要蛋白酶的活性位点结合来发挥作用。 这种结合抑制了蛋白酶的活性,阻止了病毒多蛋白的切割,而病毒多蛋白的切割对于病毒复制至关重要 。分子靶标包括蛋白酶活性位点内的半胱氨酸和组氨酸残基的催化二联体。

生化分析

Biochemical Properties

SARS-CoV MPro-IN-1 interacts with the main protease of SARS-CoV-2, inhibiting its function . This interaction is critical as the main protease is responsible for processing the polyproteins that are translated from the viral RNA .

Cellular Effects

The inhibition of the main protease by this compound affects various cellular processes. It disrupts the replication of the virus, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the main protease, leading to its inhibition . This prevents the protease from processing the polyproteins, thereby inhibiting the replication of the virus .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. Its stability and long-term effects on cellular function have been studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways of the SARS-CoV-2 virus. It interacts with the main protease, a key enzyme in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with the main protease, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is associated with its activity or function. It is directed to specific compartments or organelles where it interacts with the main protease .

准备方法

合成路线和反应条件: MPro抑制剂11b的合成通常涉及多个步骤,从关键中间体的制备开始。该过程通常包括:

核心结构的形成: 这涉及使用特定的试剂和催化剂来形成分子的骨架。

官能团修饰: 引入或修饰各种官能团以增强化合物的活性并提高其选择性。

纯化: 使用色谱等技术纯化最终产物,以达到高纯度水平。

工业生产方法: 在工业环境中,MPro抑制剂11b的生产将使用优化的合成路线进行放大。这包括:

间歇式加工: 以批次进行大规模反应以生产大量的化合物。

连续流动化学: 该方法允许连续生产化合物,从而提高效率和一致性。

质量控制: 进行严格的测试以确保化合物符合所需的纯度和效力标准。

化学反应分析

反应类型: MPro抑制剂11b经历各种化学反应,包括:

氧化: 引入氧原子以形成氧化物。

还原: 去除氧原子或添加氢原子。

取代: 用另一个官能团取代一个官能团。

常用试剂和条件:

氧化剂: 例如高锰酸钾或过氧化氢。

还原剂: 例如氢化铝锂或硼氢化钠。

催化剂: 通常使用过渡金属催化剂,如钯或铂。

主要产物: 这些反应通常会产生MPro抑制剂11b的修饰版本,具有增强或改变的生物活性。

科学研究应用

MPro抑制剂11b在科学研究中具有广泛的应用:

化学: 用作研究蛋白酶抑制和开发新的合成方法的工具。

生物学: 有助于了解蛋白酶在病毒复制和细胞过程中的作用。

医学: 潜在的治疗药物,通过抑制SARS-CoV-2的主要蛋白酶来治疗COVID-19

行业: 用于抗病毒药物的开发和制药制造过程。

相似化合物的比较

MPro抑制剂11b与其他蛋白酶抑制剂进行比较,例如:

奈玛特韦: SARS-CoV-2主要蛋白酶的另一种强效抑制剂。

博西普韦: 最初是为丙型肝炎病毒开发的,也显示出对SARS-CoV-2主要蛋白酶的活性。

GC376: 一种广谱抗病毒蛋白酶抑制剂。

独特性: MPro抑制剂11b因其对SARS-CoV-2主要蛋白酶的高效力和选择性而脱颖而出,使其成为作为抗病毒药物进一步开发的有希望的候选药物 .

生物活性

SARS-CoV MPro-IN-1 is a potent inhibitor targeting the main protease (MPro) of SARS-CoV-2, a critical enzyme involved in the viral replication cycle. This article reviews the biological activity of MPro-IN-1, highlighting its mechanism of action, efficacy, and potential as a therapeutic agent against COVID-19.

Overview of SARS-CoV Main Protease (MPro)

The main protease (MPro), also known as 3C-like protease, is essential for processing the polyproteins that are translated from the viral RNA. It cleaves these polyproteins at specific sites, facilitating the production of functional non-structural proteins necessary for viral replication and transcription. The MPro from SARS-CoV-2 shares a high degree of sequence identity with that from SARS-CoV-1, making it an attractive target for drug development due to its conserved nature across coronaviruses and lack of human homologs .

MPro-IN-1 functions by covalently binding to the active site of MPro, specifically targeting the catalytic cysteine residue (Cys145). This interaction inhibits the proteolytic activity of MPro, effectively blocking viral replication. The compound has been shown to exhibit time-dependent irreversible inhibition, which enhances its potential as a therapeutic agent .

Efficacy and Inhibitory Activity

Recent studies have quantified the inhibitory potency of MPro-IN-1. For instance:

The data indicates that MPro-IN-1 exhibits strong inhibitory effects at low micromolar concentrations, demonstrating its potential for therapeutic use.

Study on Inhibitory Potency

A study conducted by Jin et al. (2020) characterized various inhibitors against MPro, including MPro-IN-1. The research utilized fluorescence resonance energy transfer (FRET) assays to evaluate enzymatic activity and inhibitor potency. The results indicated that MPro-IN-1 effectively inhibited MPro with an IC50 value significantly lower than many other tested compounds .

Structural Insights

Crystal structure analysis has provided insights into how MPro-IN-1 binds to the enzyme. The binding mode was elucidated through X-ray crystallography, revealing that the compound occupies the substrate-binding pocket and forms essential interactions with key residues involved in catalysis . This structural information is critical for optimizing the design of more potent inhibitors.

属性

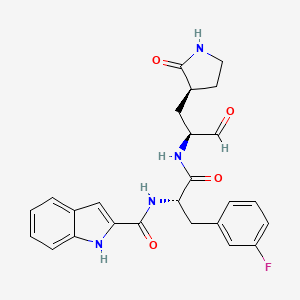

IUPAC Name |

N-[(2S)-3-(3-fluorophenyl)-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN4O4/c26-18-6-3-4-15(10-18)11-21(24(33)28-19(14-31)12-17-8-9-27-23(17)32)30-25(34)22-13-16-5-1-2-7-20(16)29-22/h1-7,10,13-14,17,19,21,29H,8-9,11-12H2,(H,27,32)(H,28,33)(H,30,34)/t17-,19-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRBVFBQANEDDM-CUWPLCDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H]1C[C@@H](C=O)NC(=O)[C@H](CC2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。